molecular formula C10H28MoN2O2S4 B1667433 Bis(choline)tetrathiomolybdate CAS No. 649749-10-0

Bis(choline)tetrathiomolybdate

Cat. No. B1667433
M. Wt: 434.6 g/mol
InChI Key: NEYVHGQOGHJAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(choline)tetrathiomolybdate is a novel copper-protein binding agent that targets hepatic intracellular copper and reduces plasma non-ceruloplasmin-bound copper (NCC) by forming tripartite complexes with albumin and increasing biliary copper excretion . It is currently in clinical development for the treatment of Wilson’s disease (WD), a genetic disorder that prevents the body from removing extra copper, causing copper to build up in the liver, brain, eyes, and other organs .


Molecular Structure Analysis

The molecular formula of Bis(choline)tetrathiomolybdate is C10H28MoN2O2S4 . Its exact mass is 434.01 and its molecular weight is 432.540 .


Chemical Reactions Analysis

Bis(choline)tetrathiomolybdate binds tightly to copper and copper-binding proteins . It forms a tripartite complex with copper and albumin, thereby detoxifying excess liver and blood copper through biliary excretion .

Scientific Research Applications

1. Wilson's Disease Treatment

Bis-choline tetrathiomolybdate (TTM) has been shown to be effective in treating Wilson's disease, a rare genetic disorder caused by mutations in the ATP7B Cu-transporter, leading to toxic copper accumulation. It acts by forming a tripartite complex with copper and albumin, detoxifying excess liver and blood copper through biliary excretion. Clinical trials have demonstrated its efficacy in reducing non-ceruloplasmin-bound copper levels and improving neurological status in patients (Weiss et al., 2017), (Stremmel, 2018).

2. Anticancer Properties

Bis(choline)tetrathiomolybdate (ATN-224) has been studied for its anticancer properties. It inhibits copper-zinc superoxide dismutase (Cu/Zn-SOD) in endothelial and tumor cells, leading to the inhibition of proliferation in endothelial cells and induction of apoptosis in tumor cells. Clinical trials are investigating its efficacy in treating multiple myeloma and other solid tumors (Juarez et al., 2006), (Berenson et al., 2008).

3. Metabolic Disposition in Animal Models

In animal studies, bis-choline tetrathiomolybdate's metabolic disposition was assessed, revealing differences in excretion patterns between normal and Wilson's disease model rats. This provides insight into its mechanism of action in different physiological conditions (Plitz & Boyling, 2019).

4. Anti-Angiogenic Activity

The compound's ability to inhibit CuZn superoxide dismutase 1 (SOD1) contributes to its antiangiogenic and antitumor effects. This makes it a potential therapeutic agent for diseases where angiogenesis is a key factor, such as certain types of cancer (Doñate et al., 2008).

5. Molecular Mechanisms and Implications

Further research into the molecular mechanisms of bis-choline tetrathiomolybdate has provided insights into its potential use in various therapeutic applications, including its impact on cellular processes and copper-dependent pathways in diseases (Weiss et al., 2018).

Future Directions

Bis(choline)tetrathiomolybdate is expected to offer an additional treatment option for Wilson’s disease patients if licensed . It may potentially avoid neurological deterioration that frequently occurs upon treatment with other chelators .

properties

IUPAC Name

bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNJZRQQVVVJT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30MoN2O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(choline)tetrathiomolybdate

CAS RN

649749-10-0
Record name ATN 224
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIOMOLIBDATE CHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(choline)tetrathiomolybdate
Reactant of Route 2
Bis(choline)tetrathiomolybdate
Reactant of Route 3
Bis(choline)tetrathiomolybdate
Reactant of Route 4
Reactant of Route 4
Bis(choline)tetrathiomolybdate
Reactant of Route 5
Reactant of Route 5
Bis(choline)tetrathiomolybdate
Reactant of Route 6
Bis(choline)tetrathiomolybdate

Citations

For This Compound
218
Citations
KH Weiss, FK Askari, A Czlonkowska… - The Lancet …, 2017 - thelancet.com
… In this proof-of-concept phase 2 clinical trial of a newly stabilised form of tetrathiomolybdate, bis-choline tetrathiomolybdate (WTX101), concentrations of free copper levels were rapidly …
Number of citations: 133 www.thelancet.com
JR Foster, K Billimoria… - Journal of Applied …, 2022 - Wiley Online Library
… These findings are broadly consistent with the accumulation of molybdenum shown in the current study even though bis-choline tetrathiomolybdate, and not sodium molybdate dihydrate…
W Stremmel - Hepatology (Baltimore, Md.), 2019 - ncbi.nlm.nih.gov
The article reported by Weiss et al. describes a phase II trial showing the efficacy of bis-choline tetrathiomolybdate (TTM) in 28 patients with Wilson’s disease (WD).(1) After 24 weeks of …
Number of citations: 22 www.ncbi.nlm.nih.gov
S Borchard, S Raschke, KM Zak… - Life Science …, 2022 - life-science-alliance.org
… Present remedies aim at avoiding copper toxicity by chelation, for example, by D-penicillamine (DPA) or bis-choline tetrathiomolybdate (ALXN1840), the latter with a very high copper …
Number of citations: 11 www.life-science-alliance.org
T Plitz, L Boyling - Xenobiotica, 2019 - Taylor & Francis
WTX101 (bis-choline tetrathiomolybdate) is an investigational copper (Cu)-protein-binding agent developed for the treatment of Wilson disease (WD), a rare genetic disorder caused by …
Number of citations: 12 www.tandfonline.com
P Kim, CC Zhang, S Thoröe-Boveleth, EM Buhl… - Biomedicines, 2021 - mdpi.com
… Bis-choline-tetrathiomolybdate, introduced as WTX101 (now known as ALXN1840), is a first-… with dosages comparable to the bis-choline-tetrathiomolybdate dosage used in an ongoing …
Number of citations: 7 www.mdpi.com
R Houwen - The Lancet Gastroenterology & Hepatology, 2017 - thelancet.com
Wilson’s disease is an autosomal recessive disorder of copper metabolism due to mutations in ATP7B, which encodes a copper-transporting ATPase. If mutated, biliary excretion of …
Number of citations: 3 www.thelancet.com
C Rupp, KH Weiss - Wilson Disease, 2019 - Elsevier
… Bis-choline tetrathiomolybdate (TTM) is an emerging novel first-in-class copper-protein-binding agent that addresses several concerns encountered with the currently available …
Number of citations: 1 www.sciencedirect.com
JR Berenson, RV Boccia, A Bashey, AM Levine… - Blood, 2006 - Elsevier
BACKGROUND: ATN-224 is an orally available, small molecule containing molybdenum (Mo) that specifically binds copper. ATN-224 inhibits multiple signaling pathways important to …
Number of citations: 6 www.sciencedirect.com
KH Weiss - 2017 - katalog.ub.uni-heidelberg.de
… Bis-choline tetrathiomolybdate (WTX101) is an oral first-in-class copper-protein-binding molecule that targets hepatic intracellular copper and reduces plasma non-ceruloplasmin-…
Number of citations: 0 katalog.ub.uni-heidelberg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.